

Ethopropazine Hydrochloride: A Comprehensive Technical Guide to its Solubility

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Compound of Interest

Compound Name: Ethopropazine Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of **ethopropazine hydrochloride** in various solvents. The information is curated for professionals in research, science, and drug development to support formulation studies, analytical method development, and pharmacokinetic research. This document presents quantitative solubility data in structured tables, outlines detailed experimental methodologies for solubility determination, and includes visualizations of relevant biological pathways and experimental workflows.

Core Physicochemical Properties

Ethopropazine hydrochloride, a phenothiazine derivative, is known for its anticholinergic, antihistamine, and antiadrenergic properties.[1] It is primarily used as an antiparkinsonian agent.[1] Understanding its solubility is critical for its application and development.

Chemical Structure:

- Molecular Formula: $C_{19}H_{24}N_2S \cdot HCl$
- Molecular Weight: 348.93 g/mol
- Appearance: White to off-white crystalline powder.[2]

Quantitative Solubility Data

The solubility of **ethopropazine hydrochloride** has been determined in a range of aqueous and organic solvents. The following tables summarize the available quantitative data for easy comparison.

Table 1: Solubility of **Ethopropazine Hydrochloride** in Various Solvents

Solvent	Temperature	Solubility	Source(s)
Water	20°C	2.5 mg/mL (1 g in 400 mL)	[3]
Water	40°C	50 mg/mL (1 g in 20 mL)	[3]
Water	Not Specified	50 mg/mL	[4][5]
Dimethyl Sulfoxide (DMSO)	~60°C	> 5 mg/mL (clear solution)	[4][5][6][7]
Dimethylformamide (DMF)	Not Specified	10 mg/mL	[8]
DMF:PBS (pH 7.2) (1:5)	Not Specified	0.16 mg/mL	[8]
Ethanol (Absolute)	25°C	33.3 mg/mL (1.0 g in 30 mL)	[3]
Ethanol	Not Specified	5 mg/mL	[8]
Chloroform	Not Specified	Soluble	[3]
Acetone	Not Specified	Sparingly soluble	[3]
Ether	Not Specified	Practically insoluble	[3]
Benzene	Not Specified	Practically insoluble	[3]

Experimental Protocols for Solubility Determination

While specific experimental details for the cited solubility data are not extensively published, a generalized and robust protocol for determining the thermodynamic solubility of a compound

like **ethopropazine hydrochloride** is the shake-flask method. This method is considered the "gold standard" for solubility measurements.

Generalized Shake-Flask Method Protocol:

- Preparation of Saturated Solution:
 - An excess amount of **ethopropazine hydrochloride** powder is added to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a Teflon-lined cap). The addition of excess solid is crucial to ensure that a saturated solution is formed.
 - The container is then agitated in a constant temperature environment, typically using an orbital shaker or a thermostatically controlled water bath. The temperature should be maintained at the desired value (e.g., 25°C or 37°C).
 - The agitation period is critical and should be sufficient to allow the system to reach equilibrium. A common duration is 24 to 48 hours, although the exact time should be determined experimentally by sampling at different time points until the concentration of the solute in the solution remains constant.
- Phase Separation:
 - After reaching equilibrium, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid overestimation of the solubility.
 - Common methods for phase separation include:
 - Centrifugation: The sample is centrifuged at a high speed to pellet the excess solid.
 - Filtration: The saturated solution is passed through a chemically inert filter with a pore size small enough to retain the undissolved particles (e.g., a 0.22 µm or 0.45 µm syringe filter). The filter material should be validated to ensure it does not adsorb the solute.
- Quantification of Solute Concentration:
 - An aliquot of the clear, saturated supernatant or filtrate is carefully removed and diluted with a suitable solvent to a concentration within the working range of the analytical

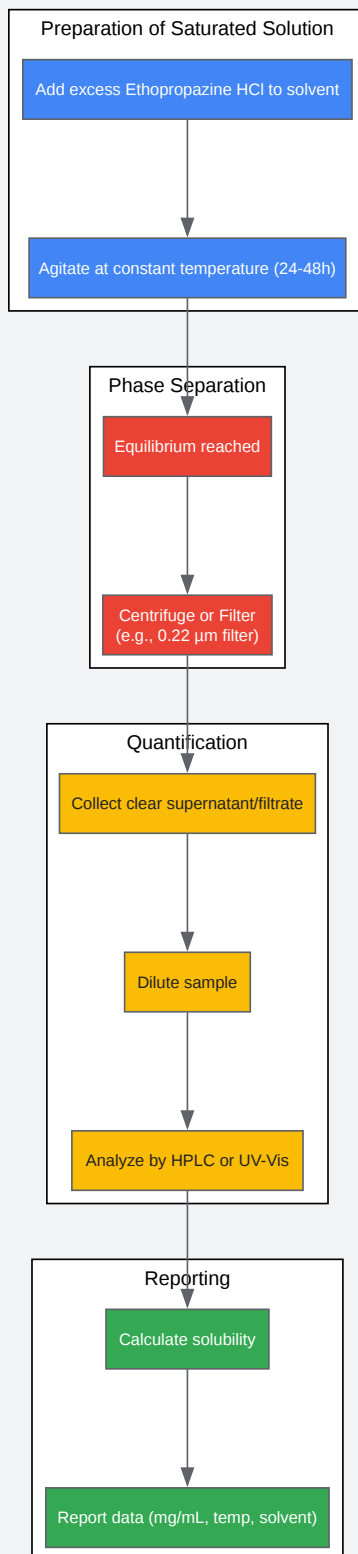
method.

- The concentration of **ethopropazine hydrochloride** in the diluted sample is then determined using a validated analytical technique, such as:
 - High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method for quantifying drug substances. A standard curve of known concentrations of **ethopropazine hydrochloride** is used for accurate quantification.
 - UV-Visible Spectrophotometry: If **ethopropazine hydrochloride** has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.
- Data Reporting:
 - The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor.
 - The results are typically reported in units such as mg/mL, g/100mL, or molarity, along with the specific solvent and temperature at which the measurement was performed.

Visualizations: Signaling Pathways and Experimental Workflow

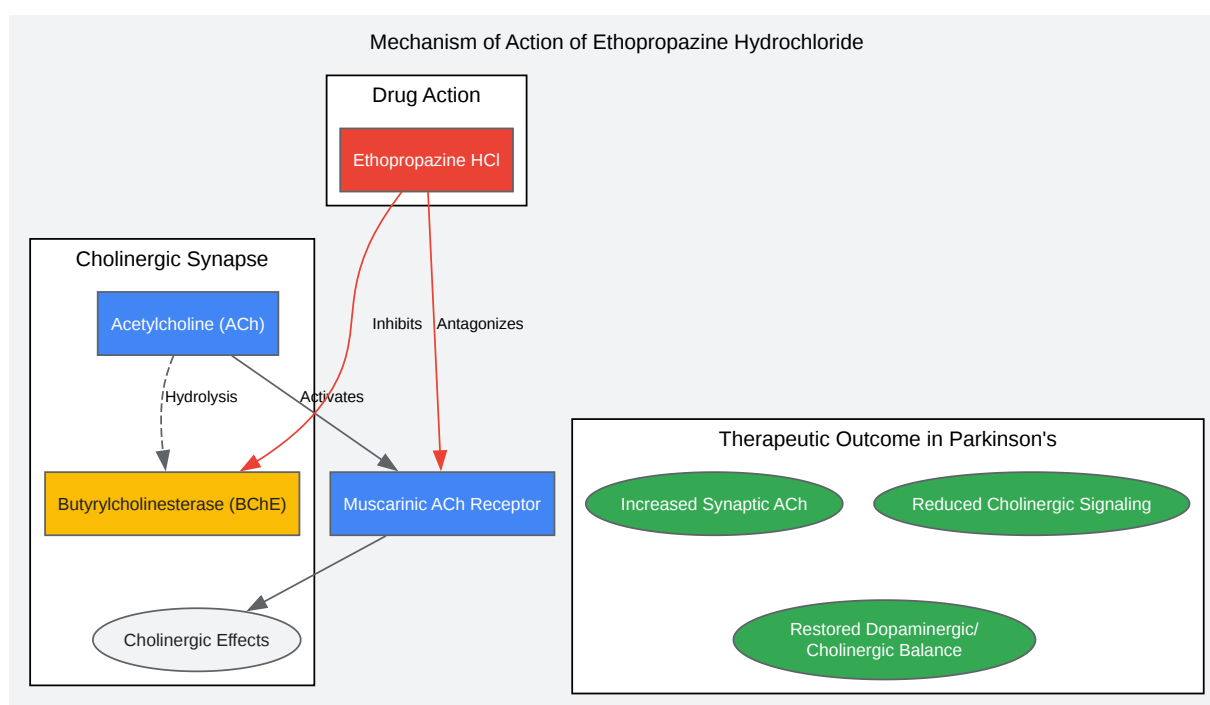
To further aid in the understanding of **ethopropazine hydrochloride**'s context and the methodologies for its study, the following diagrams are provided.

Experimental Workflow for Solubility Determination

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Caption: A flowchart illustrating the key steps in the shake-flask method for determining the solubility of a compound.

Ethopropazine hydrochloride exerts its therapeutic effects primarily through its action as a butyrylcholinesterase (BChE) inhibitor and a muscarinic acetylcholine receptor antagonist.[3][9] This mechanism helps to rebalance the cholinergic and dopaminergic systems in the brain, which is particularly relevant in Parkinson's disease.



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Caption: A diagram illustrating the dual mechanism of action of Ethopropazine HCl in the cholinergic synapse.

Conclusion

This technical guide provides a consolidated resource on the solubility of **ethopropazine hydrochloride**. The tabulated data offers a quick reference for formulation scientists, while the generalized experimental protocol provides a solid foundation for designing solubility studies. The accompanying diagrams offer a visual representation of the experimental workflow and the compound's mechanism of action, further aiding in its comprehensive understanding. For any drug development program, a thorough characterization of solubility is paramount, and the information presented herein serves as a valuable starting point for such endeavors.

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